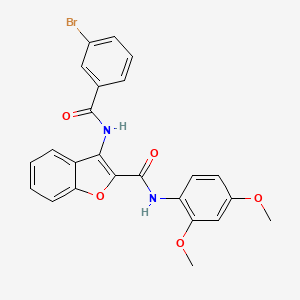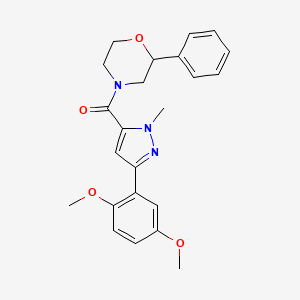![molecular formula C20H14N2O5 B2414311 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate CAS No. 931954-29-9](/img/structure/B2414311.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several interesting functional groups: a 4-methylphenyl group, a 1,2,4-oxadiazole ring, and a chromen-7-yl acetate group. These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or computational tools, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the exact arrangement of its atoms and the presence of any chiral centers. Some general properties might be inferred from its functional groups, but without more specific information, this would be speculative .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
- A study on novel coumarinyl 1,3,4-oxadiazoles synthesized from Schiff bases and acetic anhydride demonstrated significant antioxidant and antibacterial activity against B. Subtilis. The structure-activity relationship indicated that the antimicrobial and antioxidant properties varied depending on the structural modifications of the compound (Molnar et al., 2018).
- Another study synthesized a series of 3-{5-[(E)-(substituted benzylidene) amino]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-ones, which were tested against bacterial strains like Staphylococcus aureus and Escherichia coli. Some compounds showed significant antimicrobial activity, highlighting the therapeutic potential of these derivatives (Bhat et al., 2013).
Synthesis and Structural Elucidation
- The synthesis and structural analysis of related compounds, such as "Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate", have contributed to understanding the molecular framework and potential reactivity of these chemicals. These studies offer insights into the creation of molecules with desired biological activities through specific structural modifications (Wang et al., 2004).
Anticonvulsant Agents
- Research has extended into synthesizing novel derivatives with potential anticonvulsant properties. For instance, a series of 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones were evaluated for anticonvulsant activity. Some of these compounds exhibited promising results in MES tests, which are standard procedures for assessing anticonvulsant activity (Bhat et al., 2008).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Oxadiazole derivatives have been shown to inhibit acetylcholinesterase, suggesting potential involvement in cholinergic signaling pathways .
Pharmacokinetics
Its molecular weight (232.24 g/mol) and structure suggest it may be well-absorbed and distributed in the body . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential inhibition of acetylcholinesterase suggested by its structural similarity to other oxadiazole derivatives, it could potentially affect neuronal signaling and cognitive function .
Safety and Hazards
Propiedades
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-3-5-13(6-4-11)18-21-19(27-22-18)16-9-14-7-8-15(25-12(2)23)10-17(14)26-20(16)24/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTNMCFICULZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

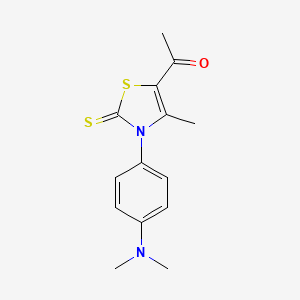
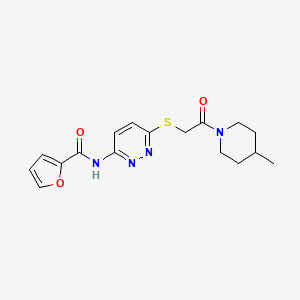

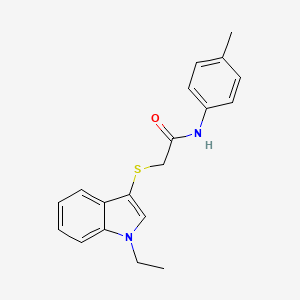
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)
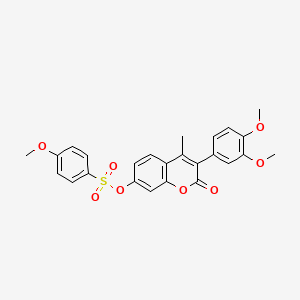
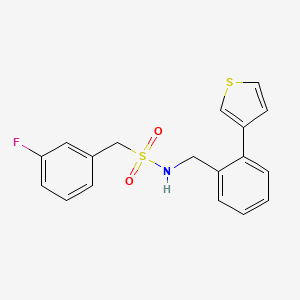
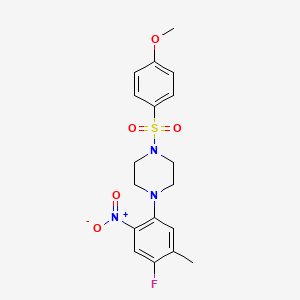
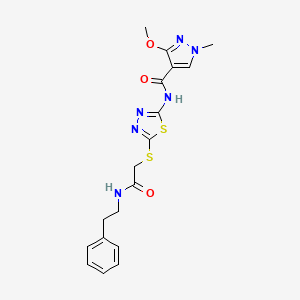
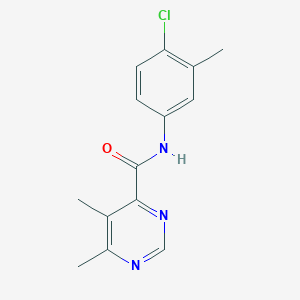
![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)
